(2,4,5-Trifluorophenyl)acetyl chloride
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Overview
Description
(2,4,5-Trifluorophenyl)acetyl chloride is an organic compound with the molecular formula C8H4ClF3O. It is a derivative of phenylacetyl chloride, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trifluorophenyl)acetyl chloride typically involves the chlorination of 2,4,5-trifluorophenylacetic acid. One common method includes reacting 2,4,5-trifluorophenylacetic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H5F3O2+SOCl2→C8H4ClF3O+SO2+HCl
This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2,4,5-Trifluorophenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 2,4,5-trifluorophenylacetic acid and hydrochloric acid.
Reduction: Can be reduced to 2,4,5-trifluorophenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures.
Hydrolysis: Performed in aqueous conditions, often at room temperature.
Reduction: Conducted under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2,4,5-Trifluorophenylacetic Acid: Resulting from hydrolysis.
2,4,5-Trifluorophenylethanol: Produced through reduction.
Scientific Research Applications
(2,4,5-Trifluorophenyl)acetyl chloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of fluorinated analogs of bioactive compounds.
Industry: Applied in the production of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of (2,4,5-Trifluorophenyl)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. The presence of fluorine atoms enhances its electrophilicity, making it a potent reagent in acylation reactions.
Comparison with Similar Compounds
- **2,4-Difluorophenylacetyl Chlor
Phenylacetyl Chloride: Lacks fluorine atoms, making it less reactive compared to (2,4,5-Trifluorophenyl)acetyl chloride.
Properties
IUPAC Name |
2-(2,4,5-trifluorophenyl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-8(13)2-4-1-6(11)7(12)3-5(4)10/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZJMWSJJGYJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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